Acetamide, N-4-pyrenyl-
Description
Acetamide, N-4-pyrenyl- is a hypothetical acetamide derivative where the nitrogen atom of the acetamide group is substituted with a pyrene moiety at the 4-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its planar structure and π-electron-rich system, which could enhance interactions with biological targets or materials. Instead, structurally related acetamides with aryl, heteroaryl, or substituted phenyl groups are discussed below. These analogs provide insights into how substituent chemistry influences pharmacological activity, synthesis, and structure-activity relationships (SAR).
Properties
CAS No. |
120015-02-3 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-pyren-4-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3,(H,19,20) |
InChI Key |
ZTMDPCNUNXVEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-4-pyrenyl- typically involves the acylation of 4-aminopyrene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Key Insight : The acetamide group at the 4-position deactivates the K-region via electron withdrawal, favoring substitution at electronically activated peripheral positions .
Nucleophilic Reactions
The acetamide group participates in hydrolysis and condensation:
Hydrolysis
-
Acidic Conditions : Heating with HCl/H₂O cleaves the acetamide to yield 4-aminopyrene .
-
Basic Conditions : NaOH/EtOH yields pyrenylamine and acetate ion.
Condensation
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imines.
Transition Metal-Catalyzed Couplings
The pyrene core supports palladium- or copper-mediated cross-couplings:
| Reaction | Catalyst | Application | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylation at 1,3,6,8-positions . | 45–61% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amines at 4-position . | 50–70% |
Example : Copper-catalyzed cyclization with alkynes forms pyrene-pyrazole hybrids .
Reduction
-
Nitro Group Reduction : If present, nitro substituents (e.g., in analogs like N-(8-nitro-1-pyrenyl)acetamide) are reduced to amines using H₂/Pd-C.
-
Pyrene Core Hydrogenation : Catalytic hydrogenation under high pressure yields dihydro- or tetrahydro-pyrene derivatives .
Oxidation
-
Pyrene Core Oxidation : RuO₄ oxidizes pyrene to 4,5,9,10-tetraone derivatives, but the acetamide group remains intact .
Photochemical Reactions
The pyrene moiety undergoes [4+2] cycloadditions under UV light:
Scientific Research Applications
Acetamide, N-4-pyrenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the pyrene moiety.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Acetamide, N-4-pyrenyl- is primarily related to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent-Driven Pharmacological Activities
Acetamide derivatives exhibit diverse biological activities depending on their substituents. Key examples include:
Substituent Effects on Activity
- Aromatic and Hydrophobic Groups :
- Electron-Withdrawing Groups :
- Hydrogen-Bonding Motifs :
Research Findings and Data Analysis
Structure-Activity Relationships (SAR)
- Hydrophobic Interactions : In 17β-HSD2 inhibitors, elongation of the acetamide chain (e.g., N-phenethyl vs. N-butyl) improves activity by 10-fold, highlighting the role of hydrophobic residues in enzyme binding ().
- Receptor Specificity: Pyridazinone-based acetamides () show mixed FPR1/FPR2 agonism when substituted with methoxybenzyl groups, but specific FPR2 selectivity with 4-methoxybenzyl.
Pharmacological Performance
- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides () inhibit cancer cell proliferation (IC₅₀: 2–8 µM) via tubulin disruption or kinase inhibition.
Biological Activity
Acetamide, N-4-pyrenyl- is a chemical compound characterized by its unique structure, which combines an acetamide functional group with a pyrene moiety. This configuration not only enhances its photophysical properties but also contributes to its biological activities, making it a compound of interest in various fields including medicinal chemistry and materials science.
- Molecular Formula : C₁₈H₁₃NO
- Molecular Weight : Approximately 259.302 g/mol
- Density : 1.329 g/cm³
- Boiling Point : 535.7 °C at 760 mmHg
- LogP (XLogP3) : 4.2
These properties suggest that Acetamide, N-4-pyrenyl- is stable at high temperatures and has significant lipophilicity, which may influence its biological interactions.
Acetamide, N-4-pyrenyl- exhibits biological activity primarily through its interaction with various molecular targets within biological systems. The pyrene structure is known for its fluorescence properties, which can be utilized in biological imaging and tracking studies. The acetamide group may enhance the compound's ability to interact with specific enzymes or receptors, potentially leading to therapeutic applications.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of acetamide derivatives on cancer cell lines, revealing that compounds with similar structures to Acetamide, N-4-pyrenyl-, exhibited significant cytotoxicity against various cancer types. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
-
Neuroprotective Effects :
- Research has indicated that certain acetamide derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Acetamide, N-4-pyrenyl-'s structural similarity to these derivatives suggests potential neuroprotective effects through enzyme inhibition .
-
Fluorescent Properties :
- The pyrene moiety contributes to the compound's fluorescence, making it suitable for use in bioimaging applications. Studies have shown that compounds with similar fluorescent characteristics can be used to visualize cellular processes in real-time.
Biological Evaluation Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
